N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide
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Overview
Description
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various scientific research fields.
Scientific Research Applications
Efficient Synthesis and Agonist Activity
An efficient synthesis of a related potent PPARpan agonist demonstrates the chemical versatility and potential therapeutic applications of compounds structurally similar to N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide. This research highlights the compound's role in developing new drugs with potential to modulate peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating cellular processes and metabolic diseases (Guo et al., 2006).
Anticancer Evaluation
A study focusing on the design, synthesis, and anticancer evaluation of compounds with a similar thiazolyl backbone revealed that these molecules exhibit moderate to excellent anticancer activity against several cancer cell lines. This underscores the compound's relevance in developing new anticancer agents (Ravinaik et al., 2021).
Building Blocks for Fluorophores
The use of thioamides as building blocks in synthesizing efficient color-tunable fluorophores indicates the compound's potential in material science, specifically in creating fluorescent dyes with applications in biological imaging and sensors (Witalewska et al., 2019).
Antimicrobial and Antifungal Activities
Synthesis and biological activity research have revealed that thiazole derivatives, closely related to the given compound, possess significant analgesic, anti-inflammatory, and antimicrobial activities. These findings suggest potential applications in developing new antimicrobial and anti-inflammatory drugs (Gein et al., 2019).
Antiviral Activities
Investigations into the antiviral activities of thiazolidinone derivatives highlight the compound's relevance in creating new antiviral agents. This research provides a foundation for further exploration into the compound's potential applications in treating viral infections (Havrylyuk et al., 2013).
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .
Mode of Action
The thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that the compound could interact with its targets in a variety of ways, leading to different physiological effects.
Biochemical Pathways
For instance, some thiazole derivatives have been shown to stimulate insulin release and glucose uptake .
Pharmacokinetics
A study on a similar compound, n-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide, showed that it met the admet (absorption, distribution, metabolism, excretion, toxicity) and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound could have good bioavailability.
Result of Action
Thiazole-containing molecules have been known to behave unpredictably when entering physiological systems, resetting the system differently .
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-19(16-9-11-17(24-2)12-10-16)22-20(25-14)21-18(23)13-8-15-6-4-3-5-7-15/h3-7,9-12H,8,13H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNQAJWFQZTUTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide |
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